
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated lysine residue, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications make it useful in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is usually achieved by reacting lysine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methylation: The lysine residue is methylated using a methylating agent such as methyl iodide.
Protection of the Side Chain: The side chain amino group is protected using the 2-Cl-Z group, which can be introduced by reacting the methylated lysine with 2-chlorobenzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of Fmoc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and 2-Cl-Z groups can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the protected amino groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the 2-Cl-Z group.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Deprotected Lysine: Removal of protecting groups yields N-methyl-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-N-Me-Lys(2-Cl-Z)-OH is used as a building block in solid-phase peptide synthesis.
Biology
Protein Engineering: The compound is used to introduce specific modifications in proteins.
Medicine
Drug Development: Modified peptides containing Fmoc-N-Me-Lys(2-Cl-Z)-OH are explored for therapeutic applications.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained. The methylation of lysine can affect the biological activity of the resulting peptides, influencing their interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the methylation.
Boc-N-Me-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-N-Me-Lys(Boc)-OH: Uses Boc for side chain protection instead of 2-Cl-Z.
Uniqueness
Fmoc-N-Me-Lys(2-Cl-Z)-OH is unique due to the combination of Fmoc and 2-Cl-Z protecting groups along with the methylation of lysine. This combination provides specific properties that are useful in peptide synthesis and other applications.
Properties
Molecular Formula |
C30H31ClN2O6 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)/t27-/m0/s1 |
InChI Key |
KZLOHAGCRFXQDW-MHZLTWQESA-N |
Isomeric SMILES |
CN([C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


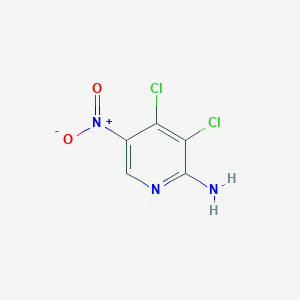
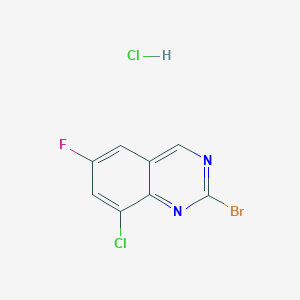
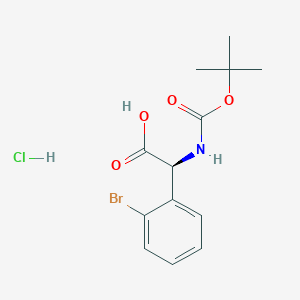


![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
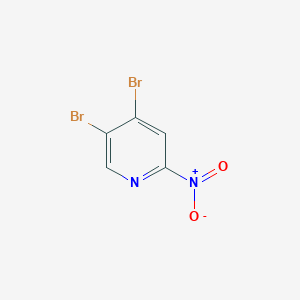
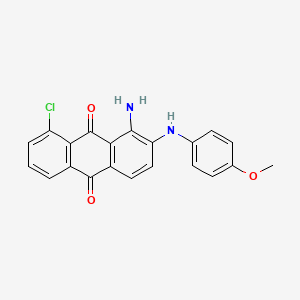
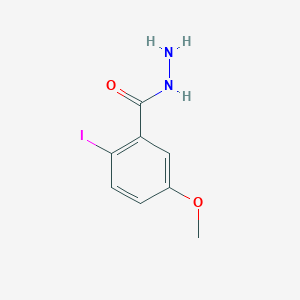
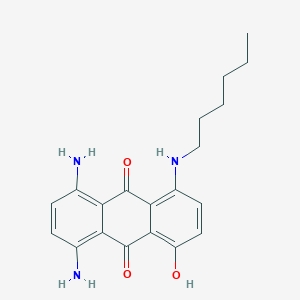

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

